NH2-PEG4-Lys(t-Boc)-NH-m-PEG24

Description

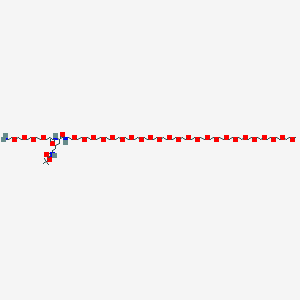

NH₂-PEG₄-Lys(t-Boc)-NH-m-PEG₂₄ is a heterobifunctional polyethylene glycol (PEG) derivative designed for advanced bioconjugation applications, particularly in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its structure comprises:

- Amine (-NH₂) group at one terminus for nucleophilic reactions (e.g., coupling with carboxylic acids or activated esters).

- Lysine residue with a tert-butoxycarbonyl (t-Boc) protecting group, enhancing stability during synthesis and enabling selective deprotection for downstream modifications.

- Methyl-terminated PEG₂₄ chain (m-PEG₂₄) at the opposite terminus, providing hydrophilicity, reduced immunogenicity, and prolonged circulation in biological systems.

Properties

Molecular Formula |

C71H142N4O32 |

|---|---|

Molecular Weight |

1563.91 |

IUPAC Name |

tert-butyl (76-(1-amino-3,6,9,12-tetraoxapentadecan-15-amido)-75-oxo-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71-tetracosaoxa-74-azaoctacontan-80-yl)carbamate |

InChI |

InChI=1S/C71H142N4O32/c1-71(2,3)107-70(78)74-10-6-5-7-67(75-68(76)8-12-80-17-20-84-25-26-85-21-18-81-13-9-72)69(77)73-11-14-82-19-22-86-27-28-88-31-32-90-35-36-92-39-40-94-43-44-96-47-48-98-51-52-100-55-56-102-59-60-104-63-64-106-66-65-105-62-61-103-58-57-101-54-53-99-50-49-97-46-45-95-42-41-93-38-37-91-34-33-89-30-29-87-24-23-83-16-15-79-4/h67H,5-66,72H2,1-4H3,(H,73,77)(H,74,78)(H,75,76) |

InChI Key |

CMKOYNCQZMKABR-UHFFFAOYSA-N |

SMILES |

O=C(C(NC(CCOCCOCCOCCOCCN)=O)CCCCNC(OC(C)(C)C)=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

NH2-PEG4-Lys(t-Boc)-NH-m-PEG24 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties :

| Parameter | Value |

|---|---|

| Molecular Formula | C₇₁H₁₄₂N₄O₃₂ |

| Molecular Weight | 1,563.9 g/mol |

| Purity | ≥98% |

| Functional Groups | Amine, Lys(t-Boc), m-PEG₂₄ |

| Storage Conditions | -20°C |

| Applications | ADC linkers, PROTAC synthesis |

This compound is notable for its cleavable PEG spacer, which facilitates controlled drug release in target tissues .

Structural and Functional Comparisons

NH₂-PEG₄-Glu(OH)-NH-m-PEG₂₄

- Key Differences :

- Replaces lysine with glutamic acid , introducing a carboxylic acid (-COOH) side chain.

- Lacks the t-Boc protection, increasing hydrophilicity but reducing stability in acidic environments.

- Applications : Primarily used in PROTAC synthesis due to its ability to coordinate with E3 ubiquitin ligases via the glutamic acid moiety .

| Parameter | NH₂-PEG₄-Lys(t-Boc)-NH-m-PEG₂₄ | NH₂-PEG₄-Glu(OH)-NH-m-PEG₂₄ |

|---|---|---|

| Molecular Weight | 1,563.9 g/mol | 1,549.8 g/mol |

| Functional Groups | Amine, Lys(t-Boc), m-PEG₂₄ | Amine, Glu(-OH), m-PEG₂₄ |

| Stability | High (t-Boc protection) | Moderate |

| Solubility | Moderate (hydrophobic t-Boc) | High (hydrophilic -COOH) |

Mal-PEG₄-Lys(t-Boc)-NH-m-PEG₂₄

- Key Differences :

- Applications : Preferred for site-specific ADC assembly due to maleimide-thiol click chemistry .

| Parameter | NH₂-PEG₄-Lys(t-Boc)-NH-m-PEG₂₄ | Mal-PEG₄-Lys(t-Boc)-NH-m-PEG₂₄ |

|---|---|---|

| Reactive Group | Amine (-NH₂) | Maleimide (Mal) |

| Conjugation Chemistry | Amine-carboxyl coupling | Thiol-maleimide click reaction |

| Molecular Weight | 1,563.9 g/mol | ~1,600 g/mol (estimated) |

NH₂-PEG₄-CH₂CH₂COOH

- Key Differences :

- Features a shorter PEG₄ chain and a terminal carboxylic acid (-COOH) group.

- Lacks the lysine residue and m-PEG₂₄ chain, limiting its utility in long-circulating drug delivery systems.

- Applications : Used as a compact linker for small-molecule drug conjugates .

| Parameter | NH₂-PEG₄-Lys(t-Boc)-NH-m-PEG₂₄ | NH₂-PEG₄-CH₂CH₂COOH |

|---|---|---|

| PEG Length | PEG₄ + m-PEG₂₄ | PEG₄ |

| Functional Groups | Amine, Lys(t-Boc), m-PEG₂₄ | Amine, -COOH |

| Molecular Weight | 1,563.9 g/mol | ~400 g/mol |

Performance in Bioconjugation

- NH₂-PEG₄-Lys(t-Boc)-NH-m-PEG₂₄ outperforms analogs like NH₂-PEG₄-Glu(OH)-NH-m-PEG₂₄ in stability under acidic conditions due to t-Boc protection, making it ideal for gastrointestinal drug delivery systems .

- Compared to Mal-PEG₄-Lys(t-Boc)-NH-m-PEG₂₄ , it offers greater flexibility in amine-directed conjugations but requires additional steps for deprotecting the lysine residue .

Commercial Availability and Purity

All compared compounds are available at ≥98% purity from suppliers like Broadpharm, Xi’an Ruixi, and Xi’an Kaisai . However, NH₂-PEG₄-Lys(t-Boc)-NH-m-PEG₂₄ is uniquely cataloged for ADC development (e.g., HY-140242), underscoring its niche in oncology research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.